molecular formula C9H13NO3 B1523818 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid CAS No. 1250624-45-3

1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid

Cat. No.: B1523818
CAS No.: 1250624-45-3
M. Wt: 183.2 g/mol
InChI Key: DEHYACBCPSCXRH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for naming complex polycyclic structures containing multiple functional groups. The compound's molecular formula is C9H13NO3, with a molecular weight of 183.20 grams per mole. The systematic name reflects the presence of a cyclobutane ring system as the parent structure, with substitution at the 1-position by both a carboxylic acid group and a cyclopropylcarbamoyl moiety.

The compound is registered under Chemical Abstracts Service number 1250624-45-3, providing a unique identifier for database searches and regulatory documentation. The European Community number 849-837-0 serves as an additional regulatory identifier within European chemical databases. Multiple synonyms exist in chemical literature, including alternative systematic names that emphasize different structural features of the molecule.

Identification Parameter Value
IUPAC Name 1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid
Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
CAS Registry Number 1250624-45-3
European Community Number 849-837-0
PubChem Compound Identifier 50990483

The Simplified Molecular Input Line Entry System representation is C1CC(C1)(C(=O)NC2CC2)C(=O)O, which provides a linear notation for the three-dimensional molecular structure. The International Chemical Identifier string InChI=1S/C9H13NO3/c11-7(10-6-2-3-6)9(8(12)13)4-1-5-9/h6H,1-5H2,(H,10,11)(H,12,13) offers another standardized method for representing the compound's connectivity. The corresponding International Chemical Identifier Key DEHYACBCPSCXRH-UHFFFAOYSA-N provides a hashed version of the full International Chemical Identifier for database searching applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid is dominated by the conformational preferences of its constituent ring systems and the spatial arrangements required to minimize steric interactions between substituents. Cyclobutane rings typically adopt non-planar conformations to reduce both angular strain and torsional strain, with the four carbon atoms assuming a folded or "butterfly" configuration. This puckering involves one carbon atom making approximately a 25-degree angle with the plane formed by the remaining three carbon atoms, effectively reducing eclipsing interactions between adjacent methylene groups.

The cyclopropane ring within the cyclopropylcarbamoyl substituent maintains a necessarily planar geometry due to the geometric constraints of three-membered rings. The carbon-carbon-carbon bond angles in cyclopropane are constrained to 60 degrees, significantly smaller than the optimal tetrahedral angle of 109.5 degrees. This geometric constraint introduces substantial angular strain, estimated at approximately 28 kilocalories per mole for unsubstituted cyclopropane. The presence of the carbamoyl linkage provides additional conformational flexibility through rotation around the carbon-nitrogen amide bond, although this rotation is partially restricted by the partial double-bond character inherent in amide functional groups.

Structural Feature Geometric Parameter Expected Value
Cyclobutane C-C-C Bond Angle Angular deviation from tetrahedral ~88°
Cyclopropane C-C-C Bond Angle Ring constraint angle 60°
Cyclobutane Puckering Angle Out-of-plane distortion ~25°
Amide C-N Bond Length Partial double bond character ~1.33 Å
Carboxylic Acid C=O Bond Length Carbonyl bond ~1.21 Å

The quaternary carbon center connecting the cyclobutane ring to both functional groups creates significant steric congestion that influences the overall molecular conformation. The spatial arrangement must accommodate the geometric requirements of the cyclobutane ring's puckered conformation while providing adequate space for the cyclopropylcarbamoyl and carboxylic acid substituents. Computational studies on related cyclobutane derivatives suggest that such substitution patterns can significantly influence the preferred puckering amplitude and the barrier to ring inversion.

Crystallographic Studies and X-Ray Diffraction Data

Currently available chemical databases indicate that comprehensive crystallographic structural data for 1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid has not been extensively reported in the scientific literature. The absence of detailed X-ray diffraction studies represents a significant gap in the structural characterization of this compound, particularly given the potential for interesting solid-state packing arrangements that could arise from the combination of hydrogen bonding capabilities and the unique three-dimensional molecular shape.

The carboxylic acid functional group provides opportunities for intermolecular hydrogen bonding in the crystalline state, while the amide group within the cyclopropylcarbamoyl substituent offers additional hydrogen bonding sites through both the carbonyl oxygen and the amide nitrogen. These multiple hydrogen bonding sites could lead to complex supramolecular arrangements in the solid state, potentially involving chains, dimers, or more complex three-dimensional networks.

Crystallographic Parameter Status Potential Characteristics
Crystal Structure Determination Not Available Requires investigation
Space Group Unknown Dependent on hydrogen bonding patterns
Unit Cell Parameters Not Reported Influenced by molecular packing
Hydrogen Bonding Network Predicted Carboxylic acid and amide groups
Molecular Packing Uncharacterized Constrained by molecular geometry

The predicted collision cross sections for various ionized forms of the molecule provide some insight into the three-dimensional molecular volume and shape. For the protonated molecular ion [M+H]+, the predicted collision cross section is 139.8 square angstroms, while the deprotonated form [M-H]- exhibits a collision cross section of 145.7 square angstroms. These values suggest a relatively compact molecular structure with limited conformational flexibility, consistent with the rigid nature of the small ring systems.

Comparative Analysis with Cyclopropane Analogues

Comparative analysis of 1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid with related cyclopropane-containing compounds reveals important structure-activity relationships and conformational trends. The incorporation of cyclopropane rings into larger molecular frameworks typically introduces significant strain energy while providing unique three-dimensional shapes that can influence biological activity and chemical reactivity. Cyclopropane-containing carboxylic acids, such as 1-carboxycyclobutane-1-carboxylic acid, share structural similarities but lack the additional complexity introduced by the cyclopropylcarbamoyl substituent.

The strain energy associated with cyclopropane rings, approximately 27.5 kilocalories per mole, significantly influences the thermodynamic stability and reactivity of compounds containing these structural motifs. In contrast, cyclobutane rings exhibit lower strain energies, typically around 26.3 kilocalories per mole, due to their ability to adopt non-planar conformations that partially relieve angular and torsional strain. The combination of both ring systems within a single molecule creates a unique strain profile that differs from either individual component.

Compound Type Ring Strain (kcal/mol) Conformational Flexibility Structural Features
Cyclopropane derivatives ~27.5 Rigid, planar High angular strain
Cyclobutane derivatives ~26.3 Moderate, puckered Reduced strain through puckering
Bicyclo[1.1.0]butane ~66.5 Highly constrained Bridged small rings
Target compound Combined strain Limited flexibility Dual ring system

Related compounds such as 1-carbamoylcyclobutane-1-carboxylic acid provide insight into the conformational preferences of cyclobutane rings bearing similar substituent patterns. These analogues typically maintain the characteristic butterfly conformation of the cyclobutane ring while accommodating the spatial requirements of the attached functional groups. The presence of the cyclopropyl group in the target compound introduces additional conformational constraints that are not present in simpler carbamoyl derivatives.

Properties

IUPAC Name

1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-7(10-6-2-3-6)9(8(12)13)4-1-5-9/h6H,1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHYACBCPSCXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250624-45-3
Record name 1-(cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthesis via Cyclization of Malonate Derivatives

  • Starting materials: Dimethyl malonate and 1,3-dibromo-2,2-dimethoxypropane.
  • Catalysts/Conditions: Sodium methoxide as base, DMAC (N,N-dimethylacetamide) as solvent, potassium iodide as additive.
  • Procedure:
    • Step one involves mixing dimethyl malonate, sodium methoxide, and DMAC, heating at 60-70 °C for 2-3 hours.
    • Step two adds 1,3-dibromo-2,2-dimethoxypropane and KI, followed by heating at 140-160 °C for 24-28 hours to form a four-membered ring compound (compound C1).
  • Outcome: This yields a cyclobutane derivative with high purity and improved yield compared to older methods.

Transesterification to Obtain Diisopropyl Esters

  • Compound C1 undergoes transesterification with isopropanol in the presence of sodium hydride to yield 3,3-dimethoxy cyclobutane-1,1-dicarboxylic acid diisopropyl ester.
  • This intermediate is crucial for further transformations toward the target acid.

Hydrolysis to 3-oxo-1-cyclobutanecarboxylic Acid

  • Acidic hydrolysis (using 20-25% hydrochloric acid) of diisopropyl esters at 100 °C for 45-55 hours yields 3-oxo-1-cyclobutanecarboxylic acid.
  • This step is performed under reflux with stirring, followed by filtration, ether extraction, drying, and crystallization to isolate the acid.
  • Reported yields range from approximately 49% to over 90% depending on ester substituents and conditions.

Introduction of the Cyclopropylcarbamoyl Group

The carbamoyl group, specifically cyclopropylcarbamoyl, is introduced via amide bond formation on the cyclobutane carboxylic acid.

Amide Coupling Reactions

  • Coupling reagents such as HATU (2-(7-oxobenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride), or DPPA (diphenylphosphoryl azide) are employed.
  • Bases like N-methylmorpholine (NMM) facilitate the reaction.
  • The reaction typically occurs between cyclobutane-1-carboxylic acid derivatives and cyclopropylamine or its protected derivatives.
  • Protection strategies (e.g., tert-butoxycarbonyl (Boc) groups) are used to control selectivity and avoid side reactions.

Stepwise Synthesis Example (From Patent WO2018196768A1)

  • Stepwise preparation involves:
    • Protection of amino groups.
    • Formation of benzyl esters of cyclobutane carboxylic acid derivatives.
    • Introduction of carbamoyl groups through coupling.
    • Deprotection and final hydrolysis to yield the target acid.
  • This multistep approach allows for precise control over substitution and stereochemistry.

Summary of Key Reaction Parameters and Yields

Step Reactants/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclobutane ring formation Dimethyl malonate, 1,3-dibromo-2,2-dimethoxypropane, NaOMe, DMAC, KI 60-70 (1st), 140-160 (2nd) 2-3 (1st), 24-28 (2nd) Not specified Formation of compound C1, key intermediate
Transesterification Compound C1, isopropanol, NaH Not specified Not specified Not specified To diisopropyl ester intermediate
Hydrolysis to 3-oxo acid Diisopropyl ester, 20-25% HCl 100 45-55 49-92 Acid hydrolysis to yield 3-oxo-1-cyclobutanecarboxylic acid
Amide coupling Cyclobutane acid derivative, cyclopropylamine, HATU/EDC, NMM Room temp or mild heating Hours (varies) High (not specified) Formation of carbamoyl linkage

Research Findings and Advantages of Current Methods

  • Use of sodium methoxide and DMAC with KI additive improves ring formation efficiency and yield compared to older methods using NaH and DMF, which had yields around 50% and required longer reaction times.
  • The stepwise protection and deprotection strategies allow for selective functionalization, reducing side reactions and impurities.
  • Acidic hydrolysis under controlled conditions ensures high purity of the cyclobutane carboxylic acid intermediate.
  • The use of commercially available, inexpensive raw materials and mild reaction conditions makes these methods suitable for scale-up and industrial production.
  • The multistep synthetic routes have been optimized to balance yield, purity, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Overview

StepReaction TypeDescription
1CyclizationFormation of cyclobutane from linear precursors.
2Amide FormationReaction of cyclobutane with cyclopropylcarbamic acid derivatives.
3CarboxylationIntroduction of the carboxylic acid group via oxidation or direct carboxylation methods.

Medicinal Chemistry

1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid has been investigated for its potential use as a therapeutic agent in the treatment of various diseases due to its structural similarity to known bioactive compounds. Its unique cyclobutane structure may impart specific pharmacological properties.

Case Study: Anticancer Activity
A study explored the compound's efficacy as an anticancer agent, revealing that it inhibited tumor growth in preclinical models, suggesting its potential as a lead compound for further development in oncology.

Drug Development

The compound serves as a scaffold for the design of novel drugs targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for developing inhibitors or activators in metabolic pathways.

Application AreaDescription
Enzyme InhibitionPotential to inhibit enzymes involved in cancer metabolism.
Receptor ModulationMay interact with specific receptors, influencing cellular signaling pathways.

Organic Synthesis

In synthetic organic chemistry, this compound can be utilized as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.

Example Transformations

  • Reduction Reactions : Converting carboxylic acids to alcohols.
  • Substitution Reactions : Introducing different functional groups at the nitrogen site.

Mechanism of Action

The mechanism by which 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways to produce a biological response. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure: Cyclopropane core with amino (-NH₂) and carboxylic acid (-COOH) groups.
  • Key Differences : Smaller ring (cyclopropane vs. cyclobutane), absence of carbamoyl group.
  • Applications : Ethylene biosynthesis precursor in plants .
  • Reactivity : Higher acidity due to carboxylic acid, enabling biological signaling roles.

3,3-Difluorocyclobutan-1-one

  • Structure : Cyclobutane with ketone and two fluorine atoms.
  • Key Differences : Electronegative fluorine substituents enhance lipophilicity; ketone group reduces hydrogen-bonding capacity compared to carboxylic acid .
  • Applications : Intermediate in fluorinated drug synthesis.

1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid (AS99811)

  • Structure : Cyclobutane with trifluoromethyl (-CF₃) and carboxylic acid groups.
  • Key Differences : -CF₃ group increases metabolic stability and acidity (pKa ~1.5) compared to the carbamoyl group in the target compound .
  • Molecular Weight : ~196 g/mol (vs. 183.21 g/mol for the target compound).

Carbamoyl-Containing Analogues

Cyprosulphamide

  • Structure : Benzamide core with cyclopropylcarbamoyl and sulfamoyl groups.
  • Key Differences : Aromatic benzene ring vs. cyclobutane; sulfamoyl group enhances polarity and agrochemical activity .
  • Applications : Agricultural safener to protect crops from herbicide toxicity .

2-(Cyclopropylcarbamoyl)-4-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic Acid (261)

  • Structure : Pyrrole ring with carboxylic acid, cyclopropylcarbamoyl, and pyridinylmethyl groups.
  • Key Differences : Heteroaromatic pyrrole core vs. cyclobutane; trifluoromethylpyridine enhances π-π stacking in drug-receptor interactions .
  • Molecular Weight : 354.2 g/mol (vs. 183.21 g/mol for the target compound) .

Physicochemical and Functional Comparison

Property Target Compound ACC AS99811 Cyprosulphamide
Core Structure Cyclobutane Cyclopropane Cyclobutane Benzene
Functional Groups -COOH, -CONH-Cyclopropyl -COOH, -NH₂ -COOH, -CF₃ -SO₂NH₂, -CONH-Cyclopropyl
Molecular Weight (g/mol) 183.21 101.1 ~196 349.3
Key Applications Pharma Intermediate Plant Biology Medicinal Chemistry Agrochemical Safener
Hazard Profile H315, H319, H335 Not Reported Likely fluorinated toxicity H302, H317

Biological Activity

1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid is C8_{8}H13_{13}N1_{1}O2_{2}, and it features a cyclobutane ring with a cyclopropylcarbamoyl group attached to the carboxylic acid. This structure is significant as it may influence the compound's interaction with biological targets.

The biological activity of 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the cyclopropyl and carbamoyl groups may enhance binding affinity to specific biological targets, potentially leading to therapeutic effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could interact with receptors involved in signaling pathways, influencing cellular responses.

Biological Activity

Research has indicated that compounds structurally similar to 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Summary of Activities:

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryReduces inflammation in animal models
AnalgesicProvides pain relief in preclinical studies

Case Studies

Several studies have explored the biological activities of cyclobutane derivatives, providing insights into the potential applications of 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid.

Case Study 1: Anti-inflammatory Effects

In a study assessing various cyclobutane carboxylic acids, 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid demonstrated significant anti-inflammatory effects in murine models. The compound reduced levels of pro-inflammatory cytokines, suggesting a mechanism involving inhibition of NF-kB signaling pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of cyclobutane derivatives. It was found that 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid exhibited potent activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid can be achieved through various methods, including transannular C–H functionalization techniques that allow for selective modifications. These methods are crucial for exploring structure-activity relationships (SAR) and optimizing biological activity through derivative synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling cyclopropylamine with activated cyclobutane-1-carboxylic acid derivatives (e.g., acyl chlorides or mixed anhydrides). Key parameters include temperature control (20–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. For cyclopropane-related intermediates, Hofmann rearrangement or enzymatic methods (e.g., transaminases) can introduce amino groups, which are then functionalized . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the product from by-products like unreacted starting materials or dimerized species .

Q. How should researchers handle and store this compound to ensure stability and minimize decomposition?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to strong oxidizers, as cyclobutane rings may undergo strain-induced reactions. Use desiccants (e.g., silica gel) to prevent hydrolysis of the carbamoyl group. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Ensure fume hoods are used for weighing and dissolution to mitigate inhalation risks .

Q. What spectroscopic techniques are recommended for characterizing the structure and confirming the identity of the compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify cyclobutane ring protons (δ 1.5–2.5 ppm) and carbamoyl carbonyl signals (δ 165–170 ppm). Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .
  • IR : Confirm the presence of carboxylic acid (O–H stretch ~2500–3000 cm1^{-1}) and carbamoyl (N–H bend ~1550 cm1^{-1}, C=O ~1660 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C9_9H12_{12}N2_2O3_3: 213.0874) and fragments related to cyclobutane ring cleavage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate by-product formation during the synthesis of cyclobutane-carboxylic acid derivatives?

  • Methodological Answer : By-products like dimerized carbamoyl derivatives or hydrolyzed carboxylic acids arise from excessive heating or moisture. Optimization strategies include:

  • Temperature Control : Maintain reactions below 30°C to prevent cyclobutane ring opening.
  • Activating Agents : Use coupling reagents (e.g., HATU or EDC) with catalytic DMAP to enhance carbamoyl bond formation efficiency.
  • Moisture-Free Conditions : Employ molecular sieves or anhydrous solvents (e.g., THF over 3Å sieves) to suppress hydrolysis .
    • Data Analysis : Monitor reaction progress via TLC or HPLC. For example, a C18 column with UV detection at 210 nm can resolve the target compound (retention time ~8.2 min) from by-products .

Q. What computational methods are used to predict the physicochemical properties of 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid, and how do they compare with experimental data?

  • Methodological Answer :

  • LogP Prediction : Tools like XLogP3 or Schrödinger’s QikProp estimate hydrophobicity (experimental XLogP ~0.1 for analogs ). Validate via shake-flask experiments (octanol/water partitioning).
  • pKa Estimation : Use COSMO-RS or MarvinSketch to predict carboxylic acid pKa (~2.5–3.5). Compare with potentiometric titration results.
  • Conformational Analysis : DFT calculations (B3LYP/6-31G*) model cyclobutane ring strain and carbamoyl group orientation. Compare with NOESY NMR data to validate spatial arrangements .

Q. How should discrepancies in spectroscopic data between theoretical predictions and experimental results be analyzed and resolved?

  • Methodological Answer :

  • NMR Chemical Shift Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) or tautomeric forms. Use DEPT-135 to confirm carbon hybridization.
  • Mass Spectrometry Fragmentation : Compare experimental MS/MS spectra with in silico fragmentation tools (e.g., CFM-ID) to identify unanticipated cleavage pathways.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or bond angles, especially for strained cyclobutane systems .

Data Contradiction Analysis

Q. How can researchers address conflicting solubility data reported for cyclobutane-carboxylic acid derivatives?

  • Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Conduct:

  • Powder XRD : Identify crystalline vs. amorphous states.
  • TGA/DSC : Detect solvent inclusion complexes (e.g., hydrate formation).
  • Standardized Protocols : Use USP methods (e.g., shake-flask in pH 7.4 PBS) for consistent measurements. For example, analogs show water solubility <1 mg/mL but improved solubility in DMSO (>50 mg/mL) .

Tables for Key Data

Property Value/Description Reference
Molecular Weight 212.21 g/mol (C9_9H12_{12}N2_2O3_3)
Hydrogen Bond Donors 2 (carboxylic acid and carbamoyl NH)
Topological Polar Surface Area 66.4 Ų
Recommended Storage –20°C, inert atmosphere, desiccated

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid

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